![molecular formula C11H12N2O2 B13254972 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13254972.png)
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is a heterocyclic organic compound with a pyridine ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-(methyl(prop-2-yn-1-yl)amino)-4-phenylpyridine-3,5-dicarbonitrile with copper(II) chloride and isoamyl nitrite in anhydrous acetonitrile . The reaction is carried out under controlled conditions, followed by purification using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring and the alkyne group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyridine ring.
科学研究应用
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and catalysts.
作用机制
The mechanism of action of 6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid involves its interaction with molecular targets through various pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Similar in structure due to the presence of the prop-2-yn-1-yl group.
3-(4-((Bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)propane-1-sulfonic acid: Shares structural similarities with the alkyne group.
Uniqueness
6-Methyl-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the pyridine ring and the alkyne group allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
6-methyl-2-[methyl(prop-2-ynyl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-4-7-13(3)10-9(11(14)15)6-5-8(2)12-10/h1,5-6H,7H2,2-3H3,(H,14,15) |
InChI 键 |
JKWNHVOLPCYQIE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C(=O)O)N(C)CC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


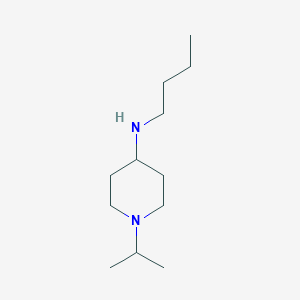
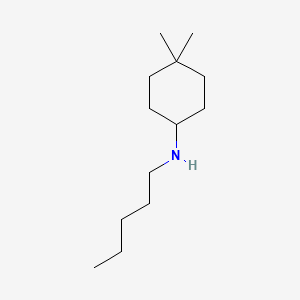

![2-[5-Amino-3-(oxolan-3-yl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B13254910.png)
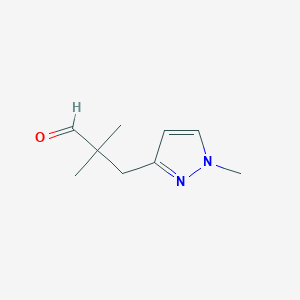
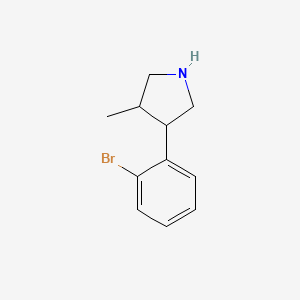
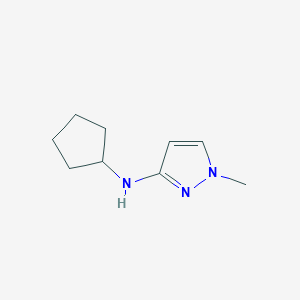
![2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B13254937.png)
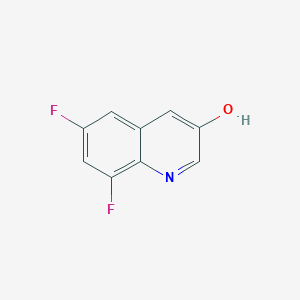
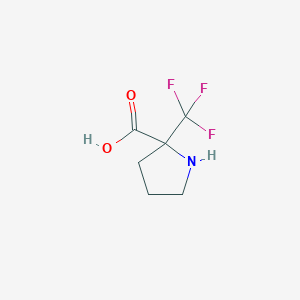
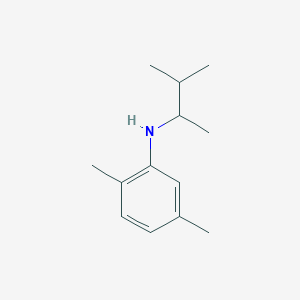
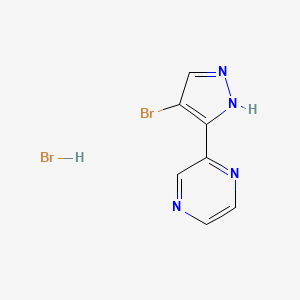
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B13254954.png)
![4H,5H,6H,7H-Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13254962.png)
